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Compound of Interest |

Compound Name: Preskimmianine
CAS No.: 38695-41-9
Cat. No.: B121219
- 7

Compound Identity & Structural Significance

Preskimmianine is a prenylated quinoline alkaloid found primarily in Rutaceous plants (e.qg.,
Dictamnus dasycarpus, Ruta graveolens). Structurally, it represents the "open-chain”
biosynthetic intermediate immediately preceding the formation of the furan ring characteristic of
skimmianine.

IUPAC Name: 4,7,8-Trimethoxy-3-(3-methylbut-2-en-1-yl)quinolin-2(1H)-one

Common Name: Preskimmianine[1][2][3][4][5]

Molecular Formula: C17H21NOa4

Molecular Weight: 303.36 g/mol

CAS Registry Number: 38695-41-9

Core Scaffold: 2(1H)-Quinolinone (2-Quinolone)

Structural Logic

Unlike Skimmianine, which possesses a rigid furo[2,3-b]quinoline skeleton, Preskimmianine
retains a free prenyl (3,3-dimethylallyl) group at the C-3 position. This structural feature is
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critical for its identification, as the olefinic protons of the prenyl chain provide distinct NMR
signals that disappear upon cyclization to the furan ring.

Spectroscopic Data Profile

The following data sets are consolidated from high-resolution isolation studies (e.g.,
Phytochemistry, MDPI Molecules).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-ds Frequency: 600 MHz (*H), 150 MHz (13C)

Table 1. TH NMR Chemical Shifts (& ppm)
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- s Structural
Position OH (ppm) Multiplicity J (Hz) .
Assighment
Lactam proton
NH 10.85 S -
(Exchangeable)
Aromatic H
5 7.41 d 9.0 (Ortho coupling
to H-6)
Aromatic H
6 7.00 d 9.0 (Ortho coupling
to H-5)
Prenyl methylene
1 3.19 d 7.0
(attached to C-3)
Prenyl vinylic
2' 5.16 t 7.8 yiviny
proton
4-OMe 3.89 s - Methoxy group
7-OMe 3.84 s - Methoxy group
8-OMe 3.77 s - Methoxy group
Prenyl methyl
4'-Me 1.73 s - ) Y Y
(cis/trans)
Prenyl methyl
5'-Me 1.64 S - Y Y

(cis/trans)
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Interpretation: The presence of the triplet at  5.16 and the doublet at & 3.19 confirms the
presence of the prenyl side chain. In Skimmianine, these would be replaced by furan ring
protons (typically doublets at & 7.5 and o 7.0). The singlet at d 10.85 confirms the 2-quinolone

tautomer (lactam form) rather than the 2-hydroxyquinoline form.

Table 2: 133C NMR Chemical Shifts (& ppm)
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. Structural
Position oC (ppm) Type .
Assignment
2 163.6 C=0 Lactam Carbonyl
Oxygenated Aromatic
4 160.8 C-O
Carbon
Oxygenated Aromatic
8 152.7 C-O
Carbon
Oxygenated Aromatic
7 133.9 C-O
Carbon
uaternar
8a 132.0 C Q. Y
Bridgehead
Prenyl Quaternar
3 131.1 C yQ Y
Olefinic
Prenyl Methine
2' 122.0 CH
Olefinic
uaternary (Prenyl
3 119.6 C Q Y (_ Y
attachment site)
5 118.2 CH Aromatic Methine
uaternar
da 111.0 C Q_ Y
Bridgehead
6 107.6 CH Aromatic Methine
4-OMe 61.5 CHs Methoxy Carbon
7-OMe 60.6 CHs Methoxy Carbon
8-OMe 56.1 CHs Methoxy Carbon
4'-Me 25.5 CHs Prenyl Methyl
1 22.8 CH2 Prenyl Methylene
5'-Me 17.8 CHs Prenyl Methyl
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B. Infrared (IR) Spectroscopy

The IR spectrum of Preskimmianine is characteristic of a 2-quinolinone alkaloid.

3200-3400 cm~1: N-H stretching (Broad band, indicative of the lactam functionality).

2900-3000 cm~*: C-H stretching (Aliphatic methyls of prenyl and methoxy groups).

1640-1650 cm~1: C=0 stretching (Strong amide/lactam band).

1600-1620 cm~1: C=C stretching (Aromatic ring skeletal vibrations).

1100-1250 cm~1: C-O stretching (Aryl alkyl ethers).

C. Ultraviolet (UV) Spectroscopy

Solvent: Methanol (MeOH) The UV spectrum displays the characteristic absorption of the 2-
quinolone chromophore, distinct from the furoquinoline pattern.

e Amax (log g):
o 243 nm: High intensity (1t — 1t* transition of the aromatic system).
o 270 nm: Moderate intensity.
o 332 nm: Broad band (Characteristic of the quinolone conjugation).

Biosynthetic Context & Pathway Visualization

Preskimmianine is the immediate precursor to Skimmianine. The transformation involves the
oxidative cyclization of the prenyl group at C-3 onto the oxygen at C-4 (or C-2 depending on
tautomer, but typically involving the 4-OMe proximity in related pathways) to form the
dihydrofuran ring, followed by aromatization.

Biosynthetic Pathway Diagram
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PRESKIMMIANINE i alvga'wclza fon SKIMMIANINE
(Prenylated Intermediate) : (Furoquinoline)
C17H21INO4 C14H13NO4

Click to download full resolution via product page

Figure 1: Biosynthetic pathway illustrating the conversion of the quinolone core to
Preskimmianine via prenylation, and its subsequent cyclization to Skimmianine.

Experimental Protocol: Isolation & Sample
Preparation

To verify the spectroscopic data provided above, the following isolation protocol is
recommended. This workflow is self-validating through the monitoring of the characteristic
prenyl signals in NMR.

Isolation Workflow

o Extraction: Extract air-dried root bark of Dictamnus dasycarpus or Ruta graveolens (1.0 kg)
with 70% Ethanol under reflux (3 x 2h).

 Partition: Concentrate the extract and suspend in water. Partition sequentially with Petroleum
Ether (to remove lipids) and Ethyl Acetate (EtOAC).

» Fractionation: Subject the EtOAc fraction to Silica Gel Column Chromatography.
o Mobile Phase: Gradient elution with CHCIs:MeOH (100:1 - 80:1 - 50:1).
o Purification: Preskimmianine typically elutes in fractions with medium polarity.

o TLC Monitoring: Use UV (254/365 nm) and Dragendorff's reagent (orange spots indicate
alkaloids).
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o Final Polish: Recrystallize from MeOH/CHCIs to obtain white plate-like crystals (mp 122—
124 °C).

Sample Preparation for NMR

e Mass: Dissolve 5-10 mg of purified Preskimmianine.

e Solvent: 0.6 mL DMSO-de (Deuterated Dimethyl Sulfoxide).
e Tube: Standard 5 mm NMR tube.

o Validation Check: Ensure the solvent peak (DMSO) is referenced to 6 2.50 ppm (*H) and &
39.5 ppm (:3C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
Preskimmianine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121219#spectroscopic-data-nmr-ir-uv-of-
preskimmianine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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